![molecular formula C10H11BrN2OS B5853878 N-{[(4-bromophenyl)amino]carbonothioyl}propanamide](/img/structure/B5853878.png)
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide, also known as BPTP, is a chemical compound that belongs to the family of carbonothioylamides. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. BPTP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide inhibits the activity of PTPs by binding to their active site and forming a stable complex. This complex prevents the PTPs from dephosphorylating their target proteins, which results in the activation of various signaling pathways in the cell. The inhibition of PTPs by N-{[(4-bromophenyl)amino]carbonothioyl}propanamide leads to the activation of T cells, which play a crucial role in the immune response against cancer cells and autoimmune disorders.
Biochemical and Physiological Effects:
The inhibition of PTPs by N-{[(4-bromophenyl)amino]carbonothioyl}propanamide leads to the activation of various signaling pathways in the cell, which results in several biochemical and physiological effects. N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It also enhances the immune response against cancer cells and autoimmune disorders by activating T cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has several advantages for lab experiments, including its high potency and specificity for PTPs. It is also readily available and can be synthesized in large quantities. However, N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has some limitations, including its potential toxicity and off-target effects. It is essential to use appropriate controls and dosages to minimize these effects.
Zukünftige Richtungen
There are several future directions for N-{[(4-bromophenyl)amino]carbonothioyl}propanamide research, including the development of more potent and selective inhibitors of PTPs. The identification of new targets for N-{[(4-bromophenyl)amino]carbonothioyl}propanamide is also an area of interest, as it may lead to the discovery of new therapeutic applications. Additionally, the development of N-{[(4-bromophenyl)amino]carbonothioyl}propanamide-based therapies for cancer and autoimmune disorders is an area of active research. Finally, the optimization of N-{[(4-bromophenyl)amino]carbonothioyl}propanamide synthesis methods and the development of new synthetic routes is an area of interest for improving its availability and reducing its cost.
Synthesemethoden
The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}propanamide involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 4-bromonitrobenzene with thiourea to form 4-bromo-2-nitrothiophenol. This compound is then reacted with ethyl chloroformate to form ethyl 4-bromo-2-nitrophenylcarbonothioate. Finally, the ethyl ester is converted to N-{[(4-bromophenyl)amino]carbonothioyl}propanamide through a reaction with propanamide.
Wissenschaftliche Forschungsanwendungen
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune disorders. Several studies have demonstrated that N-{[(4-bromophenyl)amino]carbonothioyl}propanamide can inhibit the activity of PTPs, which are overexpressed in many cancer cells and contribute to their growth and survival. N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2OS/c1-2-9(14)13-10(15)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIUEWZOOKPPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)carbamothioyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)
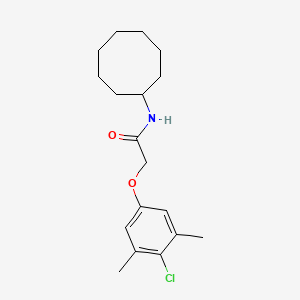
![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)
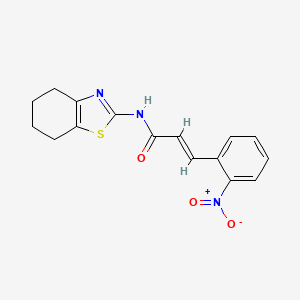
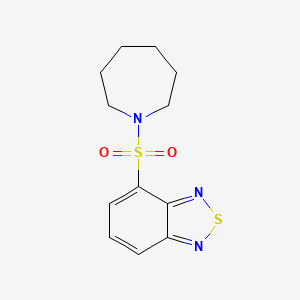
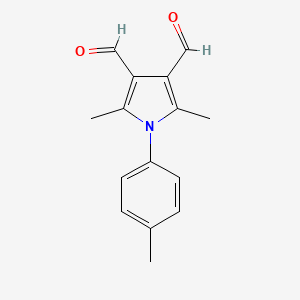
![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)
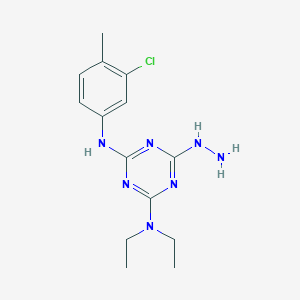
![ethyl 4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5853848.png)
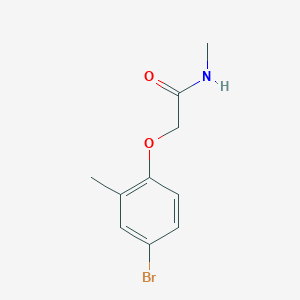
![N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B5853865.png)
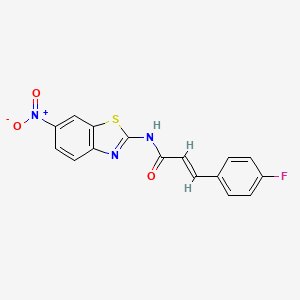
![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)